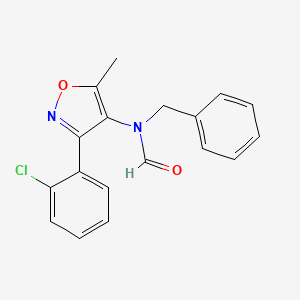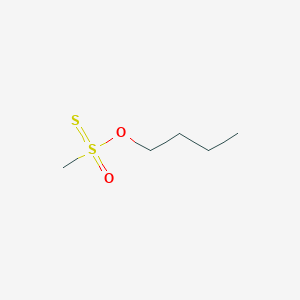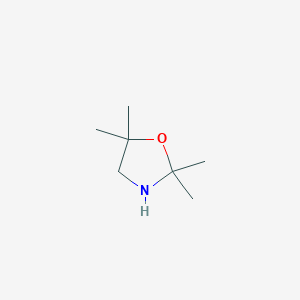
2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole typically involves the reaction of 2,5-difluoroaniline with 3-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like iodine or a base such as potassium carbonate. The mixture is heated under reflux to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
Uniqueness
2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities compared to other similar compounds. The presence of multiple fluorine atoms can enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C15H9F3N2S |
|---|---|
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
N-(2,5-difluorophenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9F3N2S/c16-10-3-1-2-9(6-10)14-8-21-15(20-14)19-13-7-11(17)4-5-12(13)18/h1-8H,(H,19,20) |
Clé InChI |
FCYXKHWAQYPYCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)





![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)



![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)


